molecular formula C11H7F15KNO4S B13421146 Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt CAS No. 67584-62-7

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt

Cat. No.: B13421146
CAS No.: 67584-62-7
M. Wt: 573.32 g/mol
InChI Key: PVNCAZFPZMEICM-UHFFFAOYSA-M
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Description

Properties

CAS No.

67584-62-7

Molecular Formula

C11H7F15KNO4S

Molecular Weight

573.32 g/mol

IUPAC Name

potassium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]acetate

InChI

InChI=1S/C11H8F15NO4S.K/c1-2-27(3-4(28)29)32(30,31)11(25,26)9(20,21)7(16,17)5(12,13)6(14,15)8(18,19)10(22,23)24;/h2-3H2,1H3,(H,28,29);/q;+1/p-1

InChI Key

PVNCAZFPZMEICM-UHFFFAOYSA-M

Canonical SMILES

CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Starting Materials

Synthetic Route Overview

Step Reaction Description Key Reagents/Conditions Outcome
1 Sulfonylation of N-ethyl glycine Reaction of N-ethyl glycine with perfluoroheptyl sulfonyl fluoride under controlled conditions (e.g., aprotic solvent, mild base) Formation of N-ethyl-N-(pentadecafluoroheptyl)sulfonyl glycine intermediate
2 Neutralization Treatment of the sulfonylated intermediate with potassium hydroxide (KOH) Formation of the potassium salt of the compound
3 Purification Crystallization or chromatographic methods to isolate pure potassium salt Pure Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt

Detailed Reaction Mechanism Insights

  • The nucleophilic nitrogen of N-ethyl glycine attacks the sulfonyl fluoride group, displacing fluoride ion and forming a sulfonamide linkage.
  • The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride.
  • The potassium salt formation involves neutralization of the carboxylic acid group by KOH, yielding a stable ionic salt form suitable for isolation and use.

Reaction Conditions

  • Solvent: Aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve both fluorinated sulfonyl fluorides and amino acid derivatives.
  • Temperature: Mild heating (e.g., 40-80°C) to facilitate sulfonylation without decomposing sensitive groups.
  • Time: Reaction times vary from several hours to overnight to ensure complete conversion.
  • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent moisture interference.

4. Analytical Data Supporting Preparation

Parameter Value / Observation Method / Reference
Molecular Weight 535.23 g/mol Mass spectrometry, PubChem data
Molecular Formula C11H8F15NO4S K Elemental analysis, PubChem
Purity >98% (typical for synthesized batches) HPLC, NMR analysis
Structural Confirmation Sulfonamide linkage, fluorinated chain confirmed NMR spectroscopy (19F, 1H), IR spectroscopy
Salt Formation Confirmation Potassium ion presence confirmed Atomic absorption spectroscopy, ICP-MS

5. Research Findings and Notes

  • The sulfonylation step is critical and requires precise control to avoid side reactions such as hydrolysis or over-alkylation.
  • Fluorinated sulfonyl fluorides are sensitive to moisture; hence, dry conditions are mandatory.
  • The potassium salt form enhances the compound’s solubility and stability compared to the free acid.
  • Similar compounds with shorter or longer perfluoroalkyl chains have been synthesized using analogous methods, suggesting the general applicability of this synthetic strategy.
  • The compound’s preparation is related to perfluorooctane sulfonate (PFOS) chemistry, with modifications in chain length and amino acid substitution to tailor properties.

Summary Table of Preparation Method

Step No. Process Reagents/Conditions Product Key Considerations
1 Sulfonylation Perfluoroheptyl sulfonyl fluoride + N-ethyl glycine, aprotic solvent, inert atmosphere, 40-80°C N-ethyl-N-(pentadecafluoroheptyl)sulfonyl glycine Avoid moisture, control temperature
2 Neutralization Potassium hydroxide (KOH), aqueous or alcoholic medium Potassium salt of sulfonylated glycine Complete neutralization for salt formation
3 Purification Crystallization or chromatography Pure this compound Remove impurities, confirm purity

Chemical Reactions Analysis

Types of Reactions

Potassium N-ethyl-n-[(pentadecafluoroheptyl)sulfonyl]glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Potassium N-ethyl-n-[(pentadecafluoroheptyl)sulfonyl]glycinate involves its interaction with various molecular targets and pathways. The compound’s perfluorinated alkyl chain allows it to interact with hydrophobic regions of proteins and membranes, altering their structure and function. This can lead to changes in membrane permeability, protein folding, and enzyme activity .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 67584-62-7
  • IUPAC Name : Glycine, N-ethyl-N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonyl]-, potassium salt (1:1)
  • Molecular Formula: C₁₁H₉F₁₅KNO₄S
  • Molecular Weight : 623.32 g/mol (calculated)

Key Properties :
This compound belongs to the perfluoroalkyl sulfonate (PFAS) family, characterized by a 7-carbon perfluorinated chain (pentadecafluoroheptyl) attached to a sulfonamide glycine backbone. Its potassium counterion enhances solubility in polar solvents, making it suitable for industrial applications such as surfactants, fume suppressants, or etchants in electronic device manufacturing .

Comparative Analysis with Structural Analogs

Comparison by Perfluoroalkyl Chain Length

Compound CAS No. Perfluoroalkyl Chain Fluorine Atoms Molecular Weight (g/mol) Key Applications
Target Compound 67584-62-7 C7 (pentadecafluoroheptyl) 15 623.32 Surfactant, electronic etching
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, K salt 67584-52-5 C5 (undecafluoropentyl) 11 543.29 Laboratory surfactant, limited industrial use
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, K salt 67584-53-6 C6 (tridecafluorohexyl) 13 583.31 Intermediate in PFAS synthesis
Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, K salt 2991-51-7 C8 (heptadecafluorooctyl) 17 673.34 Historical use in firefighting foams; phased out in some regions

Key Observations :

  • Shorter chains (C5–C7) are increasingly used as alternatives but retain environmental persistence concerns .

Comparison by Counterion

Counterions modulate solubility and reactivity:

Compound CAS No. Counterion Solubility (Polar Solvents) Stability
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, K salt 67584-62-7 K⁺ High Stable under ambient conditions
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, Na salt 68555-68-0 Na⁺ Moderate Hygroscopic; requires anhydrous storage
Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester 68555-79-3 Ethyl ester Low (organic solvents) Hydrolytically sensitive

Key Observations :

  • Potassium salts are preferred for aqueous applications due to superior solubility.
  • Sodium salts may require formulation adjustments to mitigate hygroscopicity .

Regulatory and Environmental Profiles

Compound Regulatory Status Environmental Concerns
67584-62-7 Subject to EPA Significant New Use Rules (SNURs); restricted in electronics without notification Persistent, mobile in water; potential precursor to toxic metabolites
2991-51-7 Listed in EU POPs Regulation; phased out in Norway (2010–2013 imports reported) High bioaccumulation; linked to endocrine disruption
67584-53-6 Monitored under TSCA; limited toxicity data Moderate persistence; requires further ecotoxicological study

Key Observations :

  • C8 compounds (e.g., 2991-51-7) face global restrictions, whereas C5–C7 analogs are under evolving scrutiny .
  • SNURs mandate EPA notification for specific industrial uses of 67584-62-7 .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via sulfonamide derivatization. A validated approach involves reacting primary sulfonamides with pyrylium salts and magnesium chloride to form sulfonyl chlorides, followed by fluorination using potassium fluoride. This method, adapted from sulfonyl fluoride synthesis, ensures high purity and yield when conducted under anhydrous conditions at 60–80°C for 12–24 hours . Optimization requires strict control of stoichiometric ratios (e.g., 1:1.2 sulfonamide:pyrylium salt) and inert atmospheres to prevent hydrolysis.

Q. Which analytical techniques are most effective for characterizing its structural and purity profile?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for molecular weight confirmation. Fourier-transform infrared spectroscopy (FTIR) identifies sulfonyl (S=O, ~1350 cm⁻¹) and perfluoroalkyl (C-F, 1150–1250 cm⁻¹) groups. Purity assessment via high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is recommended, employing C18 reverse-phase columns and acetonitrile/water (70:30 v/v) mobile phases. Reference standards from Sigma-Aldrich or Proteintech ensure calibration .

Q. What key physicochemical properties (e.g., solubility, log P) are critical for experimental design?

The compound’s solubility in polar solvents (e.g., DMSO, acetone) and low aqueous solubility (<1 mg/L at 25°C) necessitate solvent optimization for biological assays. Log P values (predicted >5.0) indicate high hydrophobicity, requiring surfactants (e.g., Tween-80) for in vitro studies. Thermal stability (decomposition >200°C) allows for storage at room temperature .

Advanced Research Questions

Q. How does its environmental persistence compare to other perfluoroalkyl substances (PFAS), and what methodologies quantify degradation kinetics?

As a perfluorinated sulfonamide derivative, it exhibits extreme persistence due to C-F bond stability. Accelerated degradation studies using advanced oxidation processes (AOPs) like UV/persulfate or sonolysis can quantify half-lives. Compare degradation rates to shorter-chain PFAS (e.g., perfluorooctanoic acid) via LC-MS/MS monitoring of defluorination products (e.g., F⁻ ions via ion chromatography). Environmental half-life predictions require QSAR models incorporating perfluoroheptyl chain length and sulfonyl group reactivity .

Q. What in vitro/in vivo models are appropriate for assessing its endocrine-disrupting potential?

Use OECD-compliant assays:

  • In vitro : ERα/ERβ transcriptional activation in MCF-7 cells (EC50 determination) or androgen receptor (AR) binding assays.
  • In vivo : Zebrafish embryo toxicity tests (FET) to evaluate developmental effects at 0.1–10 µM concentrations. Reference the U.S. EPA’s Endocrine Disruptor Screening Program (EDSP) Tier 1 guidelines for standardized protocols .

Q. How can researchers resolve contradictions in reported bioaccumulation data across studies?

Discrepancies arise from variability in test organisms (e.g., Daphnia vs. fish) and exposure matrices (water vs. sediment). Standardize protocols using OECD TG 305 dietary bioaccumulation tests in rainbow trout (Oncorhynchus mykiss) under controlled trophic conditions. Employ fugacity modeling to reconcile laboratory-field data differences, incorporating partition coefficients (e.g., KOW, KOC) from experimental measurements .

Q. What mechanistic pathways underlie its interactions with biological targets, and how can these be validated?

Hypothesized mechanisms include inhibition of mitochondrial fatty acid β-oxidation via PPARα antagonism. Validate using:

  • Molecular docking : Simulate binding affinities to PPARα (PDB ID: 1K7L) with AutoDock Vina.
  • Metabolomics : Track acyl-carnitine accumulation in HepG2 cells via UPLC-QTOF-MS. Cross-validate findings with CRISPR-edited PPARα-knockout models to confirm target specificity .

Data Contradiction Analysis

Q. How should conflicting data on acute toxicity (e.g., LC50 variability) be addressed?

Variability often stems from differences in test species sensitivity (e.g., Daphnia magna vs. Ceriodaphnia dubia) and exposure durations. Conduct species-specific toxicity threshold analyses using probit regression and report 95% confidence intervals. Normalize data to lipid content or body size to improve cross-study comparability .

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